molecular formula C14H14ClN5O B1473380 {[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride CAS No. 1426290-40-5

{[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

Cat. No. B1473380
CAS RN: 1426290-40-5
M. Wt: 303.75 g/mol
InChI Key: FREMTIGBHYYHSC-UHFFFAOYSA-N
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Description

“{[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride” is a chemical compound with the molecular formula C14H14ClN5O and a molecular weight of 303.74686 . It is also known as "(1-(4-Phenoxyphenyl)-1h-tetrazol-5-yl)methanamine hydrochloride" .


Synthesis Analysis

The synthesis of 1H-tetrazole compounds, such as “this compound”, can be achieved from amines, triethyl orthoformate, and sodium azide through a catalyzed reaction with Yb(OTf)3 . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H NMR spectra can be used in determining the structure of an unknown amine . The “nitrogen rule” of mass spectrometry can also be used to determine whether a compound has an odd or even number of nitrogen atoms in its structure .


Chemical Reactions Analysis

Amines, including “this compound”, have the ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium (NH4+) ions . Amines will react with acids to form salts soluble in water .


Physical And Chemical Properties Analysis

Amines, including “this compound”, show up in the 0.5-5.0 ppm region of the 1H NMR spectra . The hydrogens on carbons directly bonded to an amine typically appear in the 2.3-3.0 ppm region . In the infrared spectrum, the N-H stretching absorption is observed in the 3400 to 3500 cm-1 region .

properties

IUPAC Name

[1-(4-phenoxyphenyl)tetrazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O.ClH/c15-10-14-16-17-18-19(14)11-6-8-13(9-7-11)20-12-4-2-1-3-5-12;/h1-9H,10,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREMTIGBHYYHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=NN=N3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
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